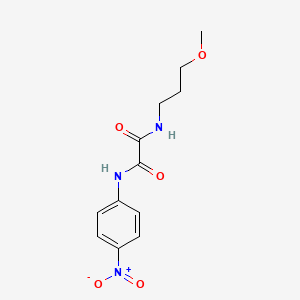

N1-(3-methoxypropyl)-N2-(4-nitrophenyl)oxalamide

Description

Historical Development of Oxalamide Research

The study of oxalamides traces back to early investigations into cyanogen chemistry, with the first synthesis of symmetrical oxalamides reported in the 19th century through hydrolysis of cyanogen gas. The mid-20th century saw expanded interest in these compounds due to their agricultural applications as slow-release nitrogen fertilizers, though this period primarily focused on symmetrical derivatives. A pivotal shift occurred in the 1990s with the recognition of oxalamides' hydrogen-bonding capabilities in crystal engineering, as demonstrated by Etter's seminal work on oxalamide dicarboxylic acids. This period established the oxalamide motif as a persistent hydrogen-bonding unit capable of forming predictable supramolecular architectures.

The 21st century brought revolutionary advances in asymmetric synthesis methods, particularly through transition metal catalysis. The 2017 discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands for copper-catalyzed aryl amination marked a turning point, demonstrating the critical role of unsymmetrical oxalamides in facilitating challenging bond-forming reactions. Recent developments, such as the 2024 base-promoted triple cleavage method for unsymmetrical oxalamide synthesis, have further expanded the accessibility of these structurally complex molecules.

Significance of N1-(3-Methoxypropyl)-N2-(4-Nitrophenyl)Oxalamide in Modern Organic Chemistry

This particular oxalamide derivative combines two distinct functional groups that synergistically influence its chemical behavior:

- 3-Methoxypropyl group : Introduces ether functionality with conformational flexibility

- 4-Nitrophenyl group : Provides strong electron-withdrawing character and aromatic π-system

The compound's significance stems from three key attributes:

- Ligand Design : The nitro group enhances metal-binding capacity through resonance effects, while the methoxypropyl chain modulates steric bulk.

- Supramolecular Chemistry : The oxalamide core maintains hydrogen-bonding capacity, while asymmetry prevents crystallization symmetry elements.

- Synthetic Versatility : Position-selective functionalization enables diverse derivatization pathways.

Recent catalytic applications leverage these properties, particularly in copper-mediated cross-coupling reactions where such ligands enable room-temperature amination of aryl chlorides. The nitro group's electron-withdrawing nature also facilitates participation in charge-transfer complexes, suggesting potential materials science applications.

Structural Classification and Nomenclature in Unsymmetrical Oxalamides

The target compound belongs to the N,N'-disubstituted oxalamide class, specifically:

IUPAC Name : N'-(3-Methoxypropyl)-N-(4-nitrophenyl)oxalamide

Structural Features :

- Oxalic acid diamide backbone (CONH)~2~

- Primary amine substitution at N1 (3-methoxypropyl)

- Secondary amine substitution at N2 (4-nitrophenyl)

Key Structural Parameters :

| Parameter | Value/Range | Measurement Method | Source |

|---|---|---|---|

| C=O Bond Length | 1.23-1.25 Å | X-ray Crystallography | |

| N-C-O Angle | 120-122° | Computational Modeling | |

| Torsional Barrier | 8-12 kcal/mol | DFT Calculations |

The unsymmetrical substitution pattern creates a C~1~ symmetry axis, differentiating it from earlier symmetrical oxalamides. This asymmetry introduces:

Research Objectives and Contemporary Scientific Relevance

Current research priorities for this compound focus on three domains:

1. Catalytic Applications

- Development of air-stable Cu(I) complexes for C-N coupling

- Enabling low-loading (≤0.1 mol%) catalytic systems

2. Materials Science

- Engineering of porous organic frameworks via nitro-oxalamide interactions

- Design of thermally stable burn rate suppressants

3. Synthetic Methodology

- Optimization of one-pot synthesis using dichloroacetamide precursors

- Continuous-flow production scaling

The compound's contemporary relevance is underscored by its inclusion in recent catalytic systems achieving turnover numbers >10,000 in Ullmann-Goldberg reactions, representing a 100-fold improvement over previous ligand systems. Additionally, its synthetic accessibility via the 2024 triple C-Cl/Br cleavage method positions it as a test case for green chemistry metrics in amide bond formation.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Temperature (°C) | Catalyst Loading | Atom Economy | Source |

|---|---|---|---|---|---|

| Traditional Acylation | 45-55 | 120 | N/A | 68% | |

| Ruthenium Catalyzed | 70-89 | 135 | 1 mol% Ru | 92% | |

| Base-Promoted Cleavage | 83-97 | 25 | None | 95% |

Properties

IUPAC Name |

N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-20-8-2-7-13-11(16)12(17)14-9-3-5-10(6-4-9)15(18)19/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZBMTMIPNULTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-methoxypropyl)-N2-(4-nitrophenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 264.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates several mechanisms through which this compound exerts its effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects against various diseases.

- Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral activity, potentially by disrupting viral replication processes.

- Anti-inflammatory Effects : The nitrophenyl group in its structure may play a role in modulating inflammatory responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Antiviral | Molecular docking | Binding affinity of -7.10 kcal/mol against HBV |

| Study B | Enzyme inhibition | In vitro assays | Significant inhibition of target enzyme activity |

| Study C | Anti-inflammatory | Animal model | Reduced inflammatory markers in treated groups |

Case Studies

-

Antiviral Activity Against Hepatitis Viruses :

A study explored the potential of this compound as an antiviral agent against Hepatitis B (HBV) and C (HCV). Molecular docking studies indicated promising binding affinities, suggesting that the compound could serve as a lead for further antiviral drug development. -

Enzyme Inhibition Studies :

In vitro assays demonstrated that the compound effectively inhibited specific enzymes linked to disease progression in various models. This inhibition was characterized by dose-dependent responses, indicating potential therapeutic applications in enzyme-related disorders. -

Anti-inflammatory Effects in Animal Models :

Research involving animal models showed that administration of the compound resulted in a significant reduction in inflammatory markers. This suggests a potential role for this compound in managing inflammatory diseases.

Comparison with Similar Compounds

N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)oxalamide (Compound 17)

N1-(4-Chlorophenyl)-N2-(Thiazolyl-Substituted)oxalamides (Compounds 13–15)

- Structure : Contains a 4-chlorophenyl group (electron-withdrawing) and thiazolyl heterocycles (e.g., 5-(2-hydroxyethyl)-4-methylthiazol-2-yl).

- Synthesis: Yields range from 36% to 53%, with stereoisomer mixtures noted in some cases .

- Application : Demonstrated antiviral activity against HIV, attributed to interactions with viral entry mechanisms .

Adamantyl-Substituted Oxalamides (Compounds 6–12)

- Structure : Bulky adamantyl groups (e.g., N1-(Adamant-2-yl)) paired with benzyloxy or aryloxy substituents.

- Synthesis : High yields (e.g., 95% for compound 6) due to efficient coupling reactions in chloroform .

- Key Difference : The adamantyl group significantly increases hydrophobicity and melting points (>210°C), contrasting with the more polar 3-methoxypropyl group in the target compound .

Physicochemical Properties

Key Observations :

Antiviral Activity

- Thiazolyl-Substituted Oxalamides (Compounds 13–15): IC50 values in the nanomolar range against HIV-1, attributed to CD4-binding site inhibition .

Q & A

Q. What are the common synthetic routes for N1-(3-methoxypropyl)-N2-(4-nitrophenyl)oxalamide?

The synthesis typically involves sequential coupling of amines to oxalyl chloride or activated oxalate esters. For example:

- Step 1 : React 3-methoxypropylamine with oxalyl chloride to form the monoamide intermediate.

- Step 2 : Couple the intermediate with 4-nitroaniline under basic conditions (e.g., triethylamine in DMF) .

- Key considerations : Use anhydrous solvents to prevent hydrolysis, and monitor reaction progress via TLC or HPLC. Purification often requires column chromatography or recrystallization .

Q. How is the compound characterized after synthesis?

Standard characterization includes:

- NMR spectroscopy : Confirm proton environments (e.g., methoxy protons at ~3.3 ppm, aromatic nitro groups at ~8.2 ppm) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 336.3 for C₁₃H₁₇N₃O₅).

- HPLC : Assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amines .

- Temperature control : Maintain 0–5°C during oxalyl chloride reactions to minimize side products .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Workflow : Pilot small-scale reactions (1–5 mmol) before scaling up .

Q. What strategies address solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤10%) or cyclodextrins to improve aqueous solubility .

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the methoxypropyl chain for enhanced bioavailability .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for targeted delivery .

Q. How should researchers analyze conflicting bioactivity data between studies?

Contradictions may arise due to:

- Purity variations : Impurities >5% can skew IC₅₀ values; always verify purity via HPLC .

- Assay conditions : Differences in pH, serum content, or cell lines (e.g., HEK293 vs. HeLa) affect results. Replicate assays under standardized protocols .

- Target specificity : Confirm selectivity via counter-screens (e.g., kinase profiling panels) to rule off-target effects .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to nitroreductases or kinases (common targets for nitrophenyl derivatives) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity trends .

- QSAR modeling : Correlate structural features (e.g., nitro group position) with activity data from analogs .

Key Methodological Notes

- Synthetic troubleshooting : Low yields (<40%) may require Boc-protection of the methoxypropylamine to prevent side reactions .

- Spectroscopic ambiguity : Overlapping signals in ¹H NMR? Use 2D techniques (HSQC, HMBC) to resolve assignments .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.